2-[Ethyl(imino)oxo-lambda6-sulfanyl]pyridine-3-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Ethyl(imino)oxo-lambda6-sulfanyl]pyridine-3-carboxylic acid involves multiple steps. One common method includes the reaction of pyridine-3-carboxylic acid with ethylamine and sulfur-containing reagents under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity . The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[Ethyl(imino)oxo-lambda6-sulfanyl]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols . The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
2-[Ethyl(imino)oxo-lambda6-sulfanyl]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[Ethyl(imino)oxo-lambda6-sulfanyl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[Ethyl(imino)oxo-lambda6-sulfanyl]pyridine-3-carboxylic acid include:
- 2-[Ethyl(imino)oxo-lambda6-sulfanyl]pyrimidine-3-carboxylic acid
- 2-[Ethyl(imino)oxo-lambda6-sulfanyl]pyridine-4-carboxylic acid
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity . This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H10N2O3S |
---|---|
Molecular Weight |
214.24 g/mol |
IUPAC Name |
2-(ethylsulfonimidoyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3S/c1-2-14(9,13)7-6(8(11)12)4-3-5-10-7/h3-5,9H,2H2,1H3,(H,11,12) |
InChI Key |
GKOCJACUASSZLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=N)(=O)C1=C(C=CC=N1)C(=O)O |
Origin of Product |
United States |
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